3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide
Description
3,4-Difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide is a benzamide derivative featuring a 3,4-difluorinated aromatic ring linked to a cyclopentylmethyl moiety substituted with a 4-methoxyphenyl group. This structure combines electron-withdrawing fluorine atoms with a lipophilic cyclopentane ring and a methoxy group, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.
Properties
IUPAC Name |
3,4-difluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c1-25-16-7-5-15(6-8-16)20(10-2-3-11-20)13-23-19(24)14-4-9-17(21)18(22)12-14/h4-9,12H,2-3,10-11,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWJVWOLVJYBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the cyclopentyl intermediate: This step involves the reaction of 4-methoxyphenylmagnesium bromide with cyclopentanone to form the corresponding alcohol, followed by reduction to yield the cyclopentyl intermediate.
Introduction of the difluoro group: The difluoro group is introduced via a halogen exchange reaction using a suitable fluorinating agent.
Amidation: The final step involves the reaction of the difluoro intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Research into the biological activity of 3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide reveals several promising areas:
Antimicrobial Activity
Preliminary studies suggest that derivatives of benzamide, including this compound, exhibit significant antimicrobial properties. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 15 µg/mL |
These results indicate that the compound may be effective against common bacterial pathogens.
Anti-Tubercular Activity
While specific data for this compound's anti-tubercular efficacy is limited, related studies on benzamide derivatives have shown promising results against Mycobacterium tuberculosis. The general class of compounds has demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potential for further exploration in tuberculosis treatment.
Cytotoxicity Studies
Cytotoxicity assessments using human embryonic kidney (HEK-293) cells revealed that the compound exhibits low toxicity, with an IC50 value greater than 50 µg/mL. This low toxicity profile is essential for evaluating its viability in therapeutic applications.
Study on Benzamide Derivatives
A comprehensive study synthesized a series of benzamide derivatives and evaluated their biological activities. Among these compounds was this compound, which showed significant antimicrobial properties and moderate cytotoxicity.
Molecular Docking Studies
Molecular docking studies have been conducted to assess the interactions between this compound and target proteins associated with bacterial cell wall synthesis. The favorable interactions suggest a mechanism by which the compound exerts its antimicrobial effects.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxyphenyl groups play a crucial role in binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related benzamide derivatives, focusing on substituents, scaffold variations, and reported activities.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: Fluorine vs. Methoxy Group: The 4-methoxyphenyl substituent could enhance π-π stacking interactions in biological targets, similar to Rip-B’s methoxyphenethyl group .
Scaffold Variations :
- Cyclopentane vs. Cyclohexane : The cyclopentylmethyl group may confer greater conformational rigidity compared to AH-7921’s cyclohexane, influencing receptor binding .
- Oxadiazole Backbone (LMM5) : The 1,3,4-oxadiazole ring in LMM5 introduces heterocyclic rigidity, enhancing antifungal activity but diverging from the target compound’s design .
Biological Implications: AH-7921’s psychoactivity underscores the risks of lipophilic, halogenated benzamides in CNS penetration, whereas the target compound’s fluorine atoms might offer a safer profile .
Biological Activity
3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide, with the CAS number 1091474-27-9, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of research findings.
- Molecular Formula : C20H21F2NO2
- Molecular Weight : 345.3830 g/mol
- SMILES Notation : COc1ccc(cc1)C1(CCCC1)CNC(=O)c1ccc(c(c1)F)F
These properties indicate that the compound contains two fluorine atoms, a methoxy group, and a cyclopentyl moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
- Antitumor Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation by blocking specific signaling pathways, such as the MAPK pathway, which is crucial in tumorigenesis .
Anticancer Effects
A study examining the effects of related benzamide derivatives reported significant cytotoxicity against various cancer cell lines. For instance, compounds were tested against HeLa (cervical cancer) and A549 (lung cancer) cells, showing promising results in inhibiting cell growth and inducing apoptosis .
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have also been explored. For example, methanolic extracts containing similar moieties exhibited antibacterial activity against strains like E. coli and S. aureus . This suggests that this compound may also possess antimicrobial properties.
Case Studies
- Antitumor Activity in Xenograft Models : In vivo studies using xenograft models have demonstrated that benzamide derivatives can significantly reduce tumor growth compared to control groups. The combination of these compounds with traditional chemotherapeutics has shown enhanced efficacy in tumor suppression .
- Mechanistic Studies on Tyrosinase Inhibition : Kinetic studies using Lineweaver-Burk plots revealed that certain analogs inhibited mushroom tyrosinase with IC50 values significantly lower than conventional inhibitors like kojic acid. This highlights the potential of this compound as a potent tyrosinase inhibitor .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
